3,7-Dimethylocta-3,6-dienoic acid
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Overview
Description
3,7-Dimethylocta-3,6-dienoic acid, also known as geranic acid, is an organic compound with the molecular formula C10H16O2. It is a double bond isomer of nerolic acid and is commonly found in essential oils. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the formulation of fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-3,6-dienoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol, a naturally occurring alcohol found in essential oils. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and subsequent chemical modification of essential oils. The process involves distillation to isolate geraniol, followed by oxidation to convert it into the acid. This method is preferred due to its efficiency and the availability of geraniol from natural sources .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-3,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the acid into its corresponding alcohol.
Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Geraniol.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
3,7-Dimethylocta-3,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a pheromone in certain organisms.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-3,6-dienoic acid involves its interaction with biological membranes. The compound integrates into bacterial membranes, affecting membrane thinning and perturbing membrane homeostasis. This action disrupts the protective layer of exopolymeric substances in biofilms, leading to the eradication of biofilms and the reduction of bacterial viability .
Comparison with Similar Compounds
3,7-Dimethylocta-3,6-dienoic acid is similar to other compounds such as:
Nerolic acid: A double bond isomer with similar properties but different spatial arrangement.
Geraniol: The corresponding alcohol form of the acid.
Geranial: An aldehyde derivative with distinct applications in fragrances and flavorings.
The uniqueness of this compound lies in its specific double bond configuration, which imparts unique chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
85391-92-0 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3E)-3,7-dimethylocta-3,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5-6H,4,7H2,1-3H3,(H,11,12)/b9-6+ |
InChI Key |
LYZWBENYAKKYLM-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/CC(=O)O)C |
Canonical SMILES |
CC(=CCC=C(C)CC(=O)O)C |
Origin of Product |
United States |
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